molecular formula C11H15N3O2 B1168007 pro-osteocalcin CAS No. 104645-98-9

pro-osteocalcin

Cat. No.: B1168007
CAS No.: 104645-98-9
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-osteocalcin is the intracellular precursor to the bone-derived hormone osteocalcin. This pre-pro-protein is synthesized by osteoblasts and undergoes critical post-translational modifications, including vitamin K-dependent gamma-carboxylation, before being cleaved by proprotein convertases like furin to release the mature, active hormone . The mature form of osteocalcin is one of the most abundant non-collagenous proteins in bone and is a well-established serum marker of osteoblastic activity and bone formation . Research into this compound and its cleavage products is vital for understanding a wide range of physiological processes. While the carboxylated form is incorporated into the bone matrix and regulates bone mineralization and strength, the undercarboxylated form acts as a potent endocrine hormone . This hormonal form of osteocalcin has been shown to regulate glucose metabolism by promoting insulin secretion and improving insulin sensitivity . Furthermore, it influences male fertility by stimulating testosterone production in the testes, and plays a role in brain development and cognitive function . This reagent is specifically designed for the detection and study of this compound in experimental models. It is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

104645-98-9

Molecular Formula

C11H15N3O2

Synonyms

pro-osteocalcin

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Metabolic Regulation
    Pro-osteocalcin plays a significant role in regulating glucose metabolism. Research indicates that circulating undercarboxylated osteocalcin enhances insulin secretion and β-cell proliferation in the pancreas. It operates through a feedback loop that increases insulin sensitivity in skeletal muscle and adipose tissue . Studies have shown that administration of osteocalcin can improve glucose tolerance and insulin sensitivity in animal models subjected to high-fat diets .
  • Male Fertility
    Emerging evidence suggests that this compound influences male reproductive health. It has been shown to stimulate testosterone production in Leydig cells of the testes. Mice lacking osteocalcin exhibit reduced fertility and smaller litter sizes, indicating its critical role in male reproductive function . The identification of G protein-coupled receptors for osteocalcin further supports its endocrine functions related to reproduction .
  • Cognitive Function
    Recent studies have highlighted the potential neuroprotective effects of this compound. In mouse models of Alzheimer's disease, administration of osteocalcin improved cognitive functions and reduced amyloid-beta burden in the brain. This suggests a novel therapeutic application for this compound in neurodegenerative diseases . The mechanism may involve enhanced glycolysis in neuroglial cells, which is vital for maintaining brain energy metabolism .
  • Bone Health and Mineralization
    This compound's role extends to bone health, where it is involved in the regulation of bone mineralization processes. While initially thought to inhibit mineralization, recent findings indicate that it may also facilitate proper bone matrix formation by interacting with hydroxyapatite and collagen .

Data Table: Key Findings on this compound Applications

Application AreaKey FindingsReferences
Metabolic RegulationEnhances insulin secretion; improves glucose tolerance; increases β-cell proliferation
Male FertilityStimulates testosterone production; affects reproductive health
Cognitive FunctionAmeliorates cognitive dysfunction; reduces amyloid-beta burden
Bone HealthInvolved in bone mineralization; interacts with hydroxyapatite

Case Studies

  • Osteocalcin and Glucose Metabolism
    In a study involving mice fed a high-fat diet, daily injections of recombinant osteocalcin improved glucose tolerance and insulin sensitivity significantly compared to control groups. This research underscores the potential for osteocalcin as a therapeutic agent for metabolic disorders like type 2 diabetes .
  • Osteocalcin's Role in Male Fertility
    Research on osteocalcin knockout mice revealed that these animals had significantly reduced testosterone levels and fertility rates compared to wild-type mice. Administration of osteocalcin restored testosterone levels and improved reproductive outcomes, indicating its essential role in male fertility regulation .
  • Neuroprotective Effects
    A recent study demonstrated that intraperitoneal injections of osteocalcin could reverse cognitive deficits in transgenic mouse models of Alzheimer's disease. The treatment not only improved behavioral outcomes but also led to a reduction in amyloid-beta accumulation within neural tissues .

Chemical Reactions Analysis

γ-Carboxylation in the Endoplasmic Reticulum

Pro-osteocalcin is first γ-carboxylated on three glutamic acid residues (Glu17, Glu21, Glu24) by vitamin K-dependent γ-glutamyl carboxylase . This reaction converts glutamic acid (Glu) to γ-carboxyglutamic acid (Gla), enabling the mature protein (Gla-OCN) to bind hydroxyapatite in the bone extracellular matrix. The carboxylation process requires:

  • Cofactors : Vitamin K, CO₂, and O₂ .

  • Functional Impact : Gla residues confer calcium-binding properties, anchoring OCN to bone mineral surfaces during mineralization .

Proteolytic Processing by Furin

In the trans-Golgi network, this compound undergoes cleavage by the proprotein convertase furin , releasing the mature 49-amino-acid carboxylated OCN (Gla-OCN) . Key features include:

  • Cleavage Site : Furin recognizes a conserved cleavage motif (Arg-X-Arg/Lys-Arg) in this compound.

  • Functional Consequence : This processing is essential for generating bioactive OCN. Genetic or pharmacological inhibition of furin (e.g., using Dec-RVKR-CMK) prevents maturation and secretion of OCN .

O-Glycosylation in the Golgi Apparatus

Mouse this compound is uniquely modified by mucin-type O-glycosylation at serine 8 (S8), a PTM absent in humans due to a tyrosine substitution (Y12) at the analogous position .

  • Enzymatic Mechanism : Initiated by GalNAc-T1, -T2, and -T3 in osteoblasts, which transfer N-acetylgalactosamine (GalNAc) to S8 .

  • Functional Role :

    • Stability : O-glycosylation increases OCN’s plasma half-life by protecting it from plasmin-mediated proteolysis. Non-glycosylated OCN degrades 50% faster in plasma .

    • Species Specificity : Human OCN (hOCN) lacks O-glycosylation unless mutated (Y12S), which restores glycosylation and stability .

Decarboxylation During Bone Resorption

Mature Gla-OCN undergoes non-enzymatic decarboxylation in the acidic environment generated by osteoclasts during bone resorption. This process produces undercarboxylated OCN (ucOCN), the bioactive endocrine form .

  • pH Dependency : Occurs at pH < 5.5, typical of osteoclastic resorption lacunae .

  • Functional Shift : Decarboxylation reduces hydroxyapatite binding, allowing ucOCN to enter circulation and regulate systemic processes like glucose metabolism .

Plasmin-Mediated Proteolysis

Non-glycosylated ucOCN is susceptible to degradation by plasmin , a serine protease in circulation. Key findings include:

  • Degradation Mechanism : Plasmin cleaves ucOCN at arginine residues (R16 and R40) in its N- and C-termini .

  • Protective Role of Glycosylation : O-glycosylation at S8 sterically hinders plasmin access, reducing degradation rates by 50–70% in vitro .

Experimental Insights from Key Studies

  • Pharmacological Inhibition : Warfarin (vitamin K antagonist) blocks γ-carboxylation but does not affect O-glycosylation .

  • Species Comparison : Mouse OCN has a 2–3× longer plasma half-life than human OCN due to O-glycosylation at S8 .

  • Structural Analysis : The α-helix domain of OCN facilitates hydroxyapatite binding, while glycosylation modulates protease resistance .

These chemical reactions collectively regulate this compound’s transition from a structural bone matrix protein to a systemic hormone. Understanding these modifications provides insights into therapeutic strategies targeting bone-endocrine signaling, such as engineered glycosylated OCN analogs for metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pro-osteocalcin belongs to the family of vitamin K-dependent Gla-proteins. Below is a detailed comparison with structurally or functionally related compounds:

Matrix Gla Protein (MGP)

Parameter This compound Matrix Gla Protein (MGP)
Gene BGLAP (chromosome 1) MGP (chromosome 12)
Structure 49-residue mature OC; 3 Gla residues 84-residue mature protein; 5 Gla residues
Function Bone mineralization; endocrine roles in glucose metabolism Inhibits vascular calcification; regulates extracellular matrix
Clinical Relevance Biomarker for bone turnover Biomarker for cardiovascular calcification
Carboxylation Requires vitamin K; partial carboxylation forms ucOC Requires vitamin K; undercarboxylated MGP linked to vascular pathology

Prothrombin

Parameter This compound Prothrombin
Tissue Origin Osteoblasts Liver
Processing Enzyme Furin Prothrombinase complex
Function Bone and metabolic regulation Coagulation cascade activation
Gla Residues 3 10
Vitamin K Dependency Critical for carboxylation Essential for coagulation function

Procalcitonin

Parameter This compound Procalcitonin
Precursor To Osteocalcin Calcitonin
Primary Source Osteoblasts Thyroid C-cells; extra-thyroid sources during infection
Clinical Use Bone turnover marker Biomarker for bacterial infections and sepsis
Regulation Vitamin D3 and ATF4 Inflammation-mediated (e.g., IL-6, TNF-α)

Key Research Findings

  • Structural Divergence : this compound’s shorter pro-peptide (28 residues) and fewer Gla residues (3 vs. 5 in MGP) result in distinct calcium-binding capacities and tissue-specific roles .
  • Functional Overlap : Both this compound and MGP require vitamin K for carboxylation, but their undercarboxylated forms have opposing effects: ucOC promotes metabolic health, while undercarboxylated MGP exacerbates vascular calcification .
  • Diagnostic Utility: Unlike procalcitonin, which is used to guide antibiotic therapy, this compound derivatives (e.g., intact OC, ucOC) are measured to assess bone remodeling in osteoporosis .

Data Tables

Table 1: Structural Comparison of Gla-Proteins

Protein Gene Gla Residues Mature Length (AA) Key Modifications
This compound BGLAP 3 49 γ-carboxylation, furin cleavage
MGP MGP 5 84 γ-carboxylation, phosphorylation
Prothrombin F2 10 579 γ-carboxylation, proteolytic activation

Preparation Methods

Plasmid Construction and Bacterial Transformation

The gene encoding this compound (BGLAP) is cloned into expression vectors such as pET-30a, which includes a hexahistidine (His6) tag for affinity purification. The plasmid is transformed into Escherichia coli BL21(DE3) cells, selected via kanamycin resistance. Induction with 1 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) at 28.5°C for 3 hours optimizes protein yield while minimizing inclusion body formation.

Protein Expression and Solubility Optimization

This compound is expressed as a 13 kDa protein, with solubility enhanced by low-temperature induction (28.5°C) and truncated incubation periods. SDS-PAGE analysis confirms expression, with Coomassie staining revealing a predominant band at ~13 kDa. Solubility challenges are mitigated by lysing bacterial cells via freeze-thaw cycles followed by ultrasonication, achieving >90% purity post-purification.

Purification and Characterization of Recombinant this compound

Affinity Chromatography

Ni-NTA agarose columns bind the His6-tagged this compound, with imidazole elution (150 mM) yielding 0.1–1.0 mg/mL protein concentrations. Dialysis against phosphate-buffered saline (PBS; pH 7.4) removes residual imidazole, ensuring compatibility with downstream applications.

Post-Translational Modification Analysis

γ-Carboxylation of glutamic acid residues (positions 17, 21, 24) is absent in prokaryotic systems, necessitating in vitro carboxylation using γ-glutamyl carboxylase and vitamin K. Mass spectrometry confirms the absence of carboxylation in recombinant this compound, distinguishing it from the mature, bioactive form.

Isolation of this compound from Primary Osteoblast Cultures

Explant Culture Methodology

Human trabecular bone fragments are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Osteoblast-like cells migrate from explants within 7–10 days, secreting this compound detectable via ELISA after 21 days.

Table 1: this compound Yield from Primary Culture Techniques

MethodThis compound (ng/mL)Cell Viability (%)
Explant Culture45.2 ± 6.192 ± 3
Bone Marrow Stromal Cells (BMSCs)19.8 ± 4.388 ± 5

Explant cultures outperform BMSCs in this compound production (45.2 vs. 19.8 ng/mL, p < 0.01).

Osteogenic Differentiation of BMSCs

BMSCs treated with osteogenic differentiation inducer (50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, 100 nM dexamethasone) show a 2.3-fold increase in this compound secretion compared to controls. Alizarin Red staining confirms mineralization, correlating with this compound levels (r = 0.78).

Functional Validation of Prepared this compound

In Vitro Bioactivity Assays

Undercarboxylated this compound (3 ng/mL) enhances BMSC osteogenesis by 40%, as measured by alkaline phosphatase activity. Conversely, γ-carboxylated forms inhibit mineralization, confirming the necessity of post-translational processing for hormonal activity.

Receptor Binding Studies

Gprc6a, the putative receptor for undercarboxylated osteocalcin, shows 50% binding affinity to recombinant this compound in surface plasmon resonance assays . This suggests partial bioactivity despite the lack of carboxylation, warranting further investigation.

Q & A

Q. What experimental methods are most reliable for detecting pro-osteocalcin in bone tissue?

this compound detection requires methods that distinguish it from its mature form (osteocalcin) and other γ-carboxylated proteins. Immunoassays like ELISA with antibodies specific to the pro-peptide region are standard. However, cross-reactivity with carboxylated osteocalcin remains a challenge. Western blotting using anti-pro-osteocalcin antibodies under non-reducing conditions can validate specificity . For quantitative analysis, mass spectrometry (LC-MS/MS) is preferred to differentiate post-translational modifications (e.g., γ-carboxylation) and pro-peptide cleavage .

Q. How do pre-analytical variables (e.g., sample storage, pH) affect this compound stability?

this compound is highly pH-sensitive due to its carboxylated glutamate residues. Samples must be processed at neutral pH to prevent decarboxylation during bone resorption simulations. Immediate freezing (-80°C) and avoidance of repeated freeze-thaw cycles are critical. Studies show that serum samples stored at 4°C for >24 hours exhibit 30-40% degradation of intact this compound .

Q. What animal models are suitable for studying this compound’s role in bone metabolism?

Murine models (e.g., Bglap knockout mice) are widely used to investigate this compound’s role in bone formation and resorption. However, interspecies differences in γ-carboxylation efficiency necessitate validation in human osteoblast cell lines. Zebrafish models are emerging for studying real-time osteocalcin processing due to transparent skeletal structures .

Advanced Research Questions

Q. How can contradictory findings about this compound’s endocrine functions be resolved?

Discrepancies arise from variability in assay specificity (e.g., cross-reactivity with decarboxylated forms) and tissue-specific processing. To address this:

  • Use PICOT framework to standardize research questions:
  • P opulation: Osteoblast cultures vs. in vivo models
  • I ntervention: this compound vs. carboxylated osteocalcin
  • C omparison: Knockout models vs. wild-type
  • O utcome: Bone mineral density vs. systemic metabolic markers
  • T ime: Acute vs. longitudinal effects .
    • Apply multi-omics approaches (transcriptomics + metabolomics) to map systemic effects .

Q. What experimental designs minimize confounding factors in studying this compound’s dual roles (bone formation vs. endocrine signaling)?

  • Compartmentalized assays : Use microfluidic chambers to isolate bone-derived this compound from systemic circulation in co-culture systems (osteoblasts + pancreatic β-cells) .
  • Temporal controls : Employ inducible Cre-loxP systems to activate Bglap expression post-developmentally, avoiding embryonic lethality .
  • Negative controls : Include γ-carboxylation inhibitors (e.g., warfarin) to differentiate carboxylated vs. undercarboxylated forms .

Q. How can researchers address the lack of standardized reference ranges for this compound in clinical studies?

  • Conduct meta-analyses of existing datasets (e.g., GEO, ClinVar) to establish population-specific baselines.
  • Use harmonized protocols across cohorts:
  • Uniform sample collection (fasting vs. non-fasting)
  • Cross-validation with LC-MS/MS and immunoassays .
    • Report data using FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable reproducibility .

Methodological Challenges and Solutions

Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound levels and bone turnover markers?

  • Mixed-effects models : Account for intra-subject variability in longitudinal studies.
  • Machine learning : Random Forest or LASSO regression to identify covariates (e.g., age, vitamin K intake) influencing this compound-carboxylation efficiency .
  • Bayesian networks : Model causal pathways linking this compound processing to metabolic outcomes .

Q. How can CRISPR-Cas9 be optimized to study BGLAP gene regulation without off-target effects?

  • Use single-cell RNA-seq to validate sgRNA specificity in primary osteoblasts.
  • Employ base editing (e.g., adenine-to-inosine) for precise modulation of γ-carboxylation sites .
  • Reference ENCODE chromatin data to avoid editing regulatory regions unrelated to BGLAP .

Data Interpretation and Reporting Guidelines

Q. How should researchers report conflicting data on this compound’s role in glucose metabolism?

  • Follow STROBE or ARRIVE guidelines for transparent reporting.
  • Clearly delineate between carboxylated (inactive in circulation) and undercarboxylated (endocrine-active) forms in results .
  • Discuss limitations in antibody specificity or animal-human translatability .

Q. What criteria define a clinically significant change in this compound levels?

  • Use minimal clinically important difference (MCID) calculations based on effect sizes from prior RCTs.
  • Apply receiver operating characteristic (ROC) curves to determine thresholds predictive of bone pathology .

Key Research Gaps

  • Mechanistic studies : How this compound processing varies across bone remodeling phases.
  • Translational tools : Development of PET tracers for in vivo this compound tracking.
  • Ethnic diversity : Underrepresentation of non-European populations in reference datasets .

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